molecular formula C16H23NO4 B3820069 4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid

4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid

Cat. No. B3820069
M. Wt: 293.36 g/mol
InChI Key: YYFUMZGIRNNJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid, also known as BMT-047, is a small molecule that has shown promising results in scientific research applications. This molecule belongs to the class of compounds called N-substituted glycines, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase the expression of antioxidant enzymes. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid is its low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of this compound is its relatively low potency, which may require higher doses for therapeutic effects. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of 4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the development of more potent analogs of this compound may lead to the discovery of even more promising therapeutic candidates.

Scientific Research Applications

4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

4-[tert-butyl-[(4-methoxyphenyl)methyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)17(14(18)9-10-15(19)20)11-12-5-7-13(21-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFUMZGIRNNJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=C(C=C1)OC)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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